![molecular formula C14H17N5OS B2682651 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 2201741-02-6](/img/structure/B2682651.png)
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
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Overview
Description
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Medicinal Applications
Cycloaddition for Synthesis of Azetidines : A TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides has been developed for the synthesis of highly functionalized triazinines, which can be converted to biologically important azetidines through simple thermolysis (Zhang et al., 2014). This technique is pertinent to the synthesis of compounds like the one , which contains an azetidine core.
Medicinal Importance of Azetidinone Derivatives : Azetidinone derivatives have been synthesized and characterized for their antibacterial, antifungal, and antitubercular activities. Some compounds have shown promising activities, indicating the therapeutic potential of azetidinone-based structures (Samadhiya et al., 2013).
Novel Transformations in Thiophene Synthesis : Research on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis provides insights into the synthesis and functionalization of thiophene derivatives, relevant for compounds incorporating thiophene units (Pokhodylo et al., 2010).
Heterocyclic Synthesis with Thiophene-2-Carboxamide : The synthesis of new antibiotic and antibacterial drugs from thiophene-2-carboxamide derivatives showcases the potential of thiophene-containing compounds in drug development (Ahmed, 2007).
Synthesis of Triazole Derivatives for Anticancer Activity : The synthesis of 1H-1,2,3-triazole-4-carboxamide derivatives for anticancer activity screening illustrates the importance of triazole rings in medicinal chemistry, particularly in the development of anticancer agents (Pokhodylo et al., 2021).
Mechanism of Action
Target of action
The compound “3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide” contains a 1,2,3-triazole ring, which is a common motif in medicinal chemistry . Compounds containing 1,2,3-triazole rings have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Mode of action
1,2,3-triazole derivatives have been shown to have various biological activities, including anticancer and antiviral effects .
Biochemical pathways
Without specific information about the compound, it’s difficult to say which biochemical pathways “3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide” might affect. 1,2,3-triazole derivatives have been shown to interact with various biological targets .
Pharmacokinetics
The presence of the 1,2,3-triazole ring could potentially affect its absorption, distribution, metabolism, and excretion .
Result of action
1,2,3-triazole derivatives have been shown to have various biological activities .
Action environment
The stability and activity of similar compounds could potentially be affected by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(15-6-12-2-1-5-21-12)18-7-11(8-18)19-9-13(16-17-19)10-3-4-10/h1-2,5,9-11H,3-4,6-8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGABFSCGVOIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
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